4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine
Description
4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine is a fluorinated pyrrolidine derivative characterized by two fluorine atoms at the 4th position of the pyrrolidine ring and a methoxymethyl substituent at the 2nd position. This compound is structurally related to chiral auxiliaries like (S)-2-(methoxymethyl)pyrrolidin-1-amine (SAMP), which are widely used in asymmetric synthesis .
Properties
IUPAC Name |
4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O/c1-11-3-5-2-6(7,8)4-10(5)9/h5H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNUNNWTDZJGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine, a compound with the molecular formula CHFNO and a molecular weight of 194.22 g/mol, has garnered attention in scientific research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.
Chemical Structure and Synthesis
The compound is characterized by a pyrrolidine ring substituted with two fluorine atoms and a methoxymethyl group. The synthesis typically involves nucleophilic substitutions and reductions. For instance, a common method includes the reaction of a pyrrolidine precursor with 4,4-difluoro-2-(methoxymethyl)benzaldehyde using reducing agents like sodium borohydride.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological activities due to its structural characteristics:
- Potential as a Medicinal Compound : The difluoro group and the pyrrolidine ring suggest applications in medicinal chemistry, particularly in developing novel ligands targeting nitrogen-containing receptors.
- Cytotoxicity : Preliminary studies indicate that compounds similar in structure may possess low cytotoxicity while maintaining potent biological activity. This characteristic is critical for developing safer therapeutic agents .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| α-Ethyltryptamine | CHN | Known psychoactive effects; structurally related to tryptamines. |
| 2-(Methoxymethyl)pyrrolidin-1-amine | CHNO | Lacks fluorine substitutions; simpler structure with potential biological activity. |
| 4-Fluoropropylpyrrolidine | CHFN | Contains a fluorine atom but differs in functional groups and properties. |
The unique fluorination pattern and methoxymethyl substitution may confer distinct pharmacological properties compared to these similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
| Compound Name | Substituents | Fluorine Position | Key Applications/Synthesis | Yield/Selectivity | References |
|---|---|---|---|---|---|
| 4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-amine | Methoxymethyl (C2), Difluoro (C4) | 4,4 | Not explicitly stated | N/A | [5, 7] |
| (S)-2-(methoxymethyl)pyrrolidin-1-amine (SAMP) | Methoxymethyl (C2) | None | Chiral auxiliary in asymmetric synthesis | Up to 95% (e.g., hydrazone formation) | [8, 10] |
| FE@SNAP (MCHR1 antagonist) | Methoxymethyl, Fluoroethyl, Difluorophenyl | Varied | MCHR1 antagonism | Not specified | [2] |
| (S,R)-314 (Hydrazone derivative) | Methoxymethyl (C2), Phenylbutenyl | None | Asymmetric allylic substitution | 38% yield, 99% ee | [9] |
| Compound 28 (Defluoroalkylation product) | Difluoro, Trifluoromethylphenyl | 1,1-difluoro | Defluoroalkylation reactions | 1.0:1.9 d.r. | [5] |
Key Observations:
- Fluorine Effects: The 4,4-difluoro substitution in the target compound likely increases electronegativity and steric bulk compared to non-fluorinated analogs like SAMP. Fluorine’s electron-withdrawing nature may enhance stability or alter reactivity in catalytic processes .
- Methoxymethyl Group : Shared with SAMP, this group is critical for coordinating metal catalysts (e.g., zirconium in cyclization reactions) and directing stereoselectivity .
- Biological Activity : Fluorinated analogs like FE@SNAP demonstrate the role of fluorine in improving pharmacokinetics (e.g., blood-brain barrier penetration) for CNS targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
